4,5-Dimethyl-3H-indazol-3-one

Descripción

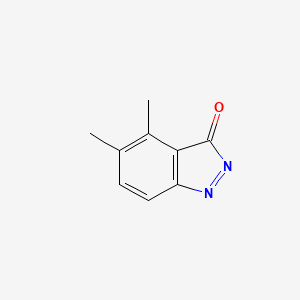

4,5-Dimethyl-3H-indazol-3-one is a bicyclic heterocyclic compound featuring an indazole core (a fused benzene and pyrazole ring) with methyl substituents at positions 4 and 5 and a ketone group at position 3. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities. The structural rigidity imparted by the fused aromatic system and the electron-withdrawing ketone group may influence its reactivity, solubility, and biological interactions.

Propiedades

Número CAS |

199444-10-5 |

|---|---|

Fórmula molecular |

C9H8N2O |

Peso molecular |

160.176 |

Nombre IUPAC |

4,5-dimethylindazol-3-one |

InChI |

InChI=1S/C9H8N2O/c1-5-3-4-7-8(6(5)2)9(12)11-10-7/h3-4H,1-2H3 |

Clave InChI |

FKCHZHJVPBTQJE-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)N=NC2=O)C |

Sinónimos |

3H-Indazol-3-one, 4,5-dimethyl- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4,5-Dimethyl-3H-indazol-3-one with two classes of structurally related compounds: 1,2,4-triazol-5-ones () and 5-oxo-imidazole derivatives (). Key differences in molecular architecture, synthetic strategies, characterization methods, and bioactivity are highlighted.

Structural Features

- Indazolone vs. Triazolone: The indazole core provides greater aromatic stability and planarity compared to the monocyclic triazolone. The 3-ketone in indazolone may enhance electrophilic reactivity compared to the 5-ketone in triazolones.

- Indazolone vs. The 4,5-dimethyl groups in indazolone may sterically hinder interactions compared to the arylidene substituents in imidazoles .

Métodos De Preparación

Reaction Mechanism and Substrate Design

The photochemical route leverages UV-induced generation of reactive intermediates from substituted o-nitrobenzyl alcohols. Under UV irradiation (365 nm), o-nitrobenzyl alcohols undergo deprotection to form aci-nitro intermediates, which subsequently undergo 6π electrocyclization to yield N-hydroxy anthranil species. Fragmentation of this intermediate produces o-nitrosobenzaldehyde (7 ), which condenses with primary amines to form indazolones. For 4,5-dimethyl-3H-indazol-3-one, the starting material must be a 4,5-dimethyl-substituted o-nitrobenzyl alcohol (Figure 1).

Optimized Protocol

A representative procedure involves:

-

Dissolving 4,5-dimethyl-2-nitrobenzyl alcohol (0.5 mmol) and methylamine (2 equiv) in phosphate-buffered saline (PBS, pH 7.4).

-

Irradiating the mixture in a photoreactor (3 × 18 W bulbs, 30°C, 24 h).

-

Extracting the product with ethyl acetate and purifying via column chromatography.

This method achieves yields of 45–60% for analogous substrates. Key advantages include mild conditions (aqueous solvent, room temperature) and compatibility with sensitive functional groups. However, electron-donating methyl groups may slow the electrocyclization step, necessitating extended irradiation times.

Base-Mediated Cyclization Under Alkaline Conditions

High-Temperature Alkaline Cyclization

Base-mediated synthesis employs strong alkalis (e.g., KOH) to facilitate aci-nitronate formation from o-nitrobenzyl alcohols. For this compound, the reaction proceeds as follows:

-

Heating 4,5-dimethyl-2-nitrobenzyl alcohol (1 equiv) with excess KOH (20 equiv) in water at 100°C for 48 h.

-

Neutralizing the mixture with HCl and isolating the product via filtration.

Yields for this method range from 20–35%, constrained by competing side reactions (e.g., over-oxidation). The harsh conditions limit applicability to substrates resistant to base-induced degradation.

Substrate Scope and Limitations

Electron-deficient aromatic rings (e.g., nitro- or chloro-substituted) exhibit higher reactivity, whereas electron-rich systems (e.g., methyl-substituted) require prolonged heating. For 4,5-dimethyl derivatives, steric hindrance from the methyl groups further reduces yield, necessitating optimization of reaction time and base concentration.

Hydrazine Cyclization of Cyclohexanone Derivatives

Aldol Condensation and Cyclization

This two-step approach involves:

-

Aldol Condensation : Reacting acetylacetone with 3-indolecarbaldehyde in dimethyl sulfoxide (DMSO) and piperidine to form 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) (4A ).

-

Cyclization : Treating 4A with hydrazine hydrate in methanol under reflux to yield the indazolone core.

Adaptation for 4,5-Dimethyl Substitution

To introduce 4,5-dimethyl groups, the aldol precursor must incorporate methyl substituents at positions 4 and 5 of the cyclohexanone ring. For example:

-

Using 4,5-dimethyl-3-indolecarbaldehyde in the aldol step.

-

Cyclizing the resulting diketone with hydrazine at 80°C for 12 h.

Reported yields for analogous compounds reach 65–70%, though steric effects from methyl groups may necessitate higher temperatures or longer reaction times.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Challenges

Photochemical Pathway

The photodeprotection of o-nitrobenzyl alcohols generates o-nitrosobenzaldehyde (7 ), which condenses with amines via two possible intermediates:

Base-Mediated Side Reactions

Under strong alkaline conditions, 4,5-dimethyl-2-nitrobenzyl alcohol may undergo:

-

Over-oxidation to carboxylic acids.

-

Dimerization via aldol-like pathways, reducing indazolone yield.

Recommendations for Industrial Applications

For large-scale synthesis, the hydrazine cyclization method offers superior yields and scalability, despite requiring pre-functionalized cyclohexanone precursors. Photochemical synthesis is preferred for lab-scale production of derivatives with sensitive functional groups. Base-mediated routes are less viable due to low efficiency and harsh conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-Dimethyl-3H-indazol-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted hydrazines and carbonyl compounds. For example, refluxing with acetic acid and sodium acetate (common catalysts) under inert atmospheres can promote cyclization. Reaction time (3–5 hours) and temperature (reflux conditions) are critical for yield optimization. Impurities often arise from incomplete ring closure, requiring recrystallization in solvents like ethanol or DMF/acetic acid mixtures .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction for absolute conformation determination (e.g., bond angles, torsion angles) .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and rule out tautomeric forms.

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.

- TLC with iodine visualization to monitor reaction progress and purity .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility tests in polar (water, DMSO) vs. non-polar (diethyl ether, toluene) solvents are critical. Stability studies should assess degradation under acidic/basic conditions (e.g., HCl/NaOH treatments) via HPLC-UV monitoring. Data from related imidazolones suggest sensitivity to prolonged light exposure, necessitating storage in amber vials .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity issues arise during substitutions at the indazole core. Strategies include:

- Directed ortho-metalation using directing groups (e.g., -OMe, -NH₂) to control functionalization sites.

- Computational modeling (DFT) to predict reactive sites based on electron density maps .

- Protecting group strategies (e.g., Boc for amines) to block undesired reactions .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives arise, and how should they be resolved?

- Methodological Answer : Discrepancies may stem from dynamic processes (e.g., tautomerism) or crystal packing effects. Resolution methods:

- Variable-temperature NMR to detect tautomeric equilibria.

- Synchrotron X-ray diffraction for high-resolution structural data.

- Cross-validation with IR spectroscopy to identify hydrogen bonding patterns affecting stability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given structural similarities to known bioactive indazoles?

- Methodological Answer : Prioritize assays based on target pathways:

- Kinase inhibition assays (e.g., JAK/STAT pathway) due to structural resemblance to kinase inhibitors.

- Cytotoxicity screening (MTT assay) in cancer cell lines.

- Molecular docking with proteins like COX-2 to predict binding affinity .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

- Methodological Answer : Scalability requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.